
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one" is a heterocyclic chalcone, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various substituted quinoline chalcones with potential antimicrobial and antileishmanial properties .
Synthesis Analysis
The synthesis of related heterocyclic chalcones typically involves the condensation of formylquinolines with methyl arylketones. This reaction is facilitated by the presence of acidic or basic catalysts and often proceeds under mild conditions to yield the desired chalcones. The compounds are then characterized using spectroscopic techniques such as NMR, IR, MS, and elemental analysis to confirm their structures. In some cases, X-ray crystallography is employed for definitive structure confirmation, as seen with the compound (2E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one .
Molecular Structure Analysis
The molecular structure of chalcones can be further elucidated using single crystal X-ray diffraction studies, which provide precise information about the arrangement of atoms within the crystal lattice. Additionally, density functional theory (DFT) calculations can be performed to predict the electronic structure, chemical reactivity, and optical properties of these compounds. The DFT calculations are particularly useful in understanding the molecular orbitals involved in chemical bonding and reactivity. The structure predicted from DFT has been found to be in good agreement with the experimental data obtained from X-ray diffraction measurements .
Chemical Reactions Analysis
Chalcones, including those with quinoline moieties, can undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and can serve as precursors for the synthesis of other heterocyclic compounds. The presence of substituents on the aromatic rings can influence the reactivity and the type of reactions these chalcones can undergo. The electronic effects of substituents such as chloro, methyl, and nitro groups can either activate or deactivate the chalcone towards nucleophilic or electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antimicrobial and antileishmanial activities of these compounds suggest that they can interact with biological targets, which is likely due to their ability to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. The electronic properties, as revealed by DFT calculations, can also provide insights into the potential bioactivity of these compounds. For instance, the linear and non-linear optical properties of chalcones can be related to their potential use in photodynamic therapy or as molecular probes .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has demonstrated the effectiveness of quinoline derivatives in antimicrobial applications. A study found that microwave-assisted synthesis of quinoline derivatives showed significant antimicrobial activities against various bacterial and fungal organisms including Escherichia coli, Bacillus subtilis, and Candida species (Sarveswari & Vijayakumar, 2016). Another study highlighted the antimicrobial potential of novel chalcones derived from quinolines, which included the (E)-3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one derivative (Dave & Rahatgaonkar, 2016).
Antimalarial and Anti-SARS-CoV-2 Potential
Quinoline derivatives have also been explored for their antimalarial properties. A study on tebuquine and related quinoline derivatives revealed significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986). In addition, chloroquinoline derivatives have been evaluated for their potential as antimalarial and anti-SARS-CoV-2 agents, showing promising results (Zapol’skii et al., 2022).
Structural and Electronic Insights
The structural and electronic properties of quinoline derivatives, including chalcones, have been studied using techniques like FTIR, NMR, and X-ray diffraction. These studies provide valuable insights into the molecular structure and intermolecular interactions, aiding in drug development (Sarveswari et al., 2015).
Antioxidant and Anti-Diabetic Activities
Studies have also explored the antioxidant and anti-diabetic potential of chloroquinoline derivatives. These compounds have shown significant activity in reducing high glucose levels, indicating their potential as anti-diabetic agents (Murugavel et al., 2017).
Anticancer Properties
Finally, the anticancer activity of quinolinone derivatives has been investigated, with some compounds demonstrating strong antiproliferative effects against cancer cell lines such as HepG-2 and MCF-7 (Talaat et al., 2022).
Propiedades
IUPAC Name |
3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBLUBKPBGUVBK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)
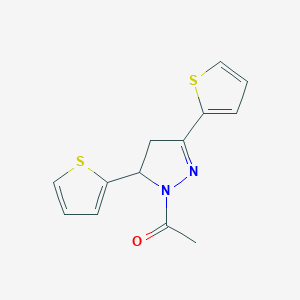
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)
![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)
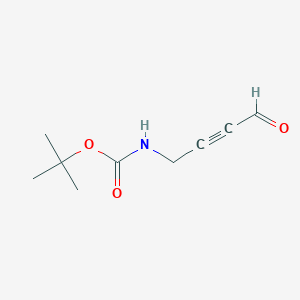

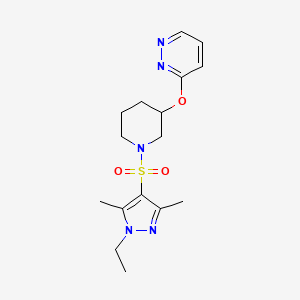
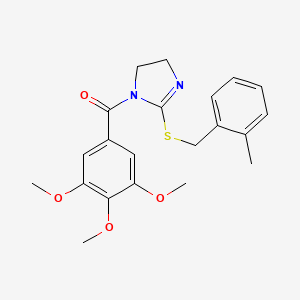
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
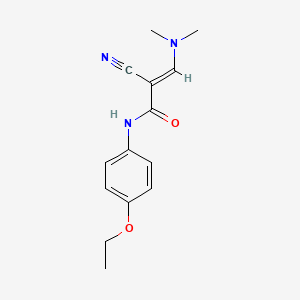
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)